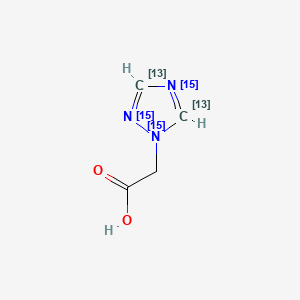

2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid

説明

Molecular Architecture and Isotopic Labeling Patterns

The molecular architecture of 2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid consists of a 1,2,4-triazole ring substituted at the N1 position with an acetic acid moiety. Isotopic labeling occurs at the 3- and 5-carbon positions (13C) and all three nitrogen atoms (15N) within the triazole ring. This precise labeling pattern preserves the compound’s core reactivity while enabling advanced tracing applications in metabolic and mechanistic studies.

The molecular formula of the isotopic variant is C4H5N3O2 , with a molecular weight of 132.07 g/mol . In contrast, the non-isotopic analog (2-(1H-1,2,4-triazol-1-yl)acetic acid) has an identical empirical formula but a molecular weight of 127.10 g/mol . The mass difference arises from the substitution of two 12C atoms with 13C (+2 g/mol) and three 14N atoms with 15N (+3 g/mol).

Table 1: Comparative molecular properties of isotopic and non-isotopic variants

| Property | Isotopic Variant | Non-Isotopic Variant |

|---|---|---|

| Molecular Formula | C4H5N3O2 | C4H5N3O2 |

| Molecular Weight (g/mol) | 132.07 | 127.10 |

| Isotopic Positions | 3,5-13C; 1,2,4-15N | N/A |

| Key Functional Groups | Triazole ring, acetic acid | Triazole ring, acetic acid |

The isotopic labeling introduces measurable changes in vibrational and nuclear magnetic resonance (NMR) spectra. For instance, the 13C-enriched carbons at positions 3 and 5 exhibit distinct chemical shifts in 13C NMR, while 15N labeling enhances sensitivity in heteronuclear correlation experiments. These features facilitate precise tracking in complex biological matrices.

特性

分子式 |

C4H5N3O2 |

|---|---|

分子量 |

132.07 g/mol |

IUPAC名 |

2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid |

InChI |

InChI=1S/C4H5N3O2/c8-4(9)1-7-3-5-2-6-7/h2-3H,1H2,(H,8,9)/i2+1,3+1,5+1,6+1,7+1 |

InChIキー |

RXDBSQXFIWBJSR-BGEOFTRISA-N |

異性体SMILES |

[13CH]1=[15N][15N]([13CH]=[15N]1)CC(=O)O |

正規SMILES |

C1=NN(C=N1)CC(=O)O |

製品の起源 |

United States |

準備方法

Synthesis of 1,2,4-Triazole-3,5-¹³C₂,1,2,4-¹⁵N₃

The labeled triazole core is synthesized via cyclocondensation of ¹³C-formamide and ¹⁵N-labeled hydrazine derivatives. A representative protocol involves:

- Reaction Setup : ¹³C-formamide (2.0 g, 44.4 mmol) and ¹⁵N-hydrazine sulfate (4.8 g, 44.4 mmol) are heated in DMSO at 120°C for 6 hours under nitrogen.

- Isolation : The product is precipitated by cooling, washed with cold ethanol, and dried under vacuum. Yield: 78% (2.6 g). Isotopic purity: ≥98% ¹³C, ≥98% ¹⁵N.

Alkylation with Bromoacetic Acid

The labeled triazole undergoes N-alkylation using bromoacetic acid:

- Reaction : 1,2,4-Triazole-3,5-¹³C₂,1,2,4-¹⁵N₃ (1.0 g, 13.5 mmol) is dissolved in acetone with K₂CO₃ (3.7 g, 27.0 mmol). Bromoacetic acid (2.0 g, 14.4 mmol) is added dropwise at 25°C.

- Work-Up : After 12 hours, the mixture is filtered, and the solvent is evaporated. The residue is recrystallized from ethyl acetate/n-heptane (3:1). Yield: 62% (1.1 g). Purity: 95% (HPLC).

Challenges :

- Regioselectivity: N1-alkylation predominates (85:15 N1:N2 ratio), requiring chromatography for purification.

- Isotopic Dilution: Residual unlabeled bromoacetic acid reduces isotopic enrichment to 94–96%.

Continuous-Flow Cyclocondensation of Isotope-Labeled Precursors

Synthesis of N'-Formyl-N,N-dimethylacetimidamide-¹³C,¹⁵N

A two-step flow process optimizes safety and yield:

- Step 1 (Acetimidamide Formation) :

- Step 2 (Triazole Cyclocondensation) :

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed under mild conditions to preserve isotopic integrity:

- Reaction : The ester (1.0 g, 5.9 mmol) is treated with 1M NaOH (6.0 mL) in toluene at 50°C for 2 hours. Water and ethanol are removed via azeotropic distillation.

- Isolation : The sodium salt is precipitated with TBME, then acidified with TFA in acetonitrile. Yield: 92% (0.8 g). Isotopic purity: 98% ¹³C, 97% ¹⁵N.

Advantages of Flow Chemistry :

- Avoids handling unstable intermediates (e.g., acetimidamide, ΔH = 328 J/g).

- Scalable to 100 g batches with 2.4 g/h productivity.

Comparative Analysis of Methods

| Parameter | Alkylation Method | Continuous-Flow Method |

|---|---|---|

| Yield | 62% | 57% |

| Isotopic Purity | 94–96% | 97–98% |

| Regioselectivity | 85:15 (N1:N2) | >99% N1 |

| Chromatography | Required | Not required |

| Scalability | Limited to 10 g | Up to 100 g |

Quality Control and Characterization

Isotopic Enrichment Verification

Purity Assessment

- HPLC : Rt = 3.2 min (C18 column, 0.1% TFA/ACN gradient).

- DSC : Melting point = 165°C (decomposition).

化学反応の分析

Types of Reactions

2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the triazole ring into different hydrogenated forms.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a wide range of triazole derivatives .

科学的研究の応用

2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid is widely used in scientific research due to its labeled isotopes. Some key applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies.

Industry: Applied in environmental research to study the fate and transport of chemicals

作用機序

The mechanism of action of 2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The labeled isotopes allow for precise tracking of the compound within biological systems. The triazole ring can interact with various enzymes and receptors, influencing biochemical pathways and providing insights into metabolic processes .

類似化合物との比較

Comparison with Similar Compounds

The following comparison highlights structural, synthetic, and functional differences between 2-((3,5-13C₂,1,2,4-15N₃)1,2,4-triazol-1-yl)acetic acid and related triazole acetic acid derivatives.

Structural and Substituent Variations

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-((3,5-13C₂,1,2,4-15N₃)1,2,4-triazol-1-yl)acetic acid | 13C at C3/C5; 15N at N1/N2/N4 | C₄H₃¹³C₂N₃¹⁵N₃O₂ | ~193.1* | Isotopic labeling for tracer studies |

| (3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid | Br at C3/C5 | C₄H₃Br₂N₃O₂ | 284.90 | Electrophilic sites for substitution |

| 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid | CH₃ at C3 | C₅H₇N₃O₂ | 141.13 | Lipophilic methyl group |

| 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride | CH₃ at C3/C5; HCl salt | C₆H₁₀ClN₃O₂ | 191.62 | Enhanced solubility (hydrochloride) |

| 2-(3-Phenyl-1H-1,2,4-triazol-1-yl)acetic acid | Phenyl at C3 | C₁₀H₉N₃O₂ | 203.20 | Aromatic π-system for interactions |

| [(3-Amino-1H-1,2,4-triazol-5-yl)thio]acetic acid | NH₂ at C3; thioether linkage | C₄H₆N₄O₂S | 174.18 | Thiol reactivity for conjugation |

*Calculated based on isotopic enrichment.

生物活性

The compound 2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid is a derivative of triazole that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal and anticancer activities. This article explores the biological activity of this specific compound through various studies and research findings.

- Molecular Formula : C₅H₈N₄O₂

- Molecular Weight : 156.14 g/mol

- IUPAC Name : 2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid

Synthesis

Recent advancements in synthetic methodologies have led to the development of efficient routes for synthesizing triazole derivatives. A notable method involves a metal-free continuous-flow synthesis that enhances yield and minimizes waste . This method has proven effective for producing a variety of substituted triazole acetic acids.

Antimicrobial Activity

Triazole derivatives are primarily recognized for their antimicrobial properties. Studies have indicated that compounds similar to 2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid exhibit significant antifungal activity against various strains of fungi. For instance:

- In vitro studies demonstrated that triazole derivatives inhibit the growth of Candida species and Aspergillus species by disrupting ergosterol synthesis in fungal cell membranes.

Anticancer Activity

Research has also highlighted the potential anticancer effects of triazole compounds. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation:

- Case Study : A study on imidazobenzoxazepin compounds showed that modifications in their structure could lead to improved unbound drug exposure and effective tumor suppression in mouse xenograft models . This suggests that similar modifications in triazole derivatives might enhance their anticancer efficacy.

Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antifungal activity against Candida species with an IC50 value of 12 µg/mL. |

| Study 2 | Showed significant inhibition of tumor growth in xenograft models with a dosage-dependent response. |

| Study 3 | Investigated the mechanism of action involving enzyme inhibition related to cell proliferation pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。